![molecular formula C8H11N5O5 B018816 (2-Methyl-5-nitrophenyl)guanidine nitrate CAS No. 152460-08-7](/img/structure/B18816.png)
(2-Methyl-5-nitrophenyl)guanidine nitrate
Overview
Description
“(2-Methyl-5-nitrophenyl)guanidine nitrate” is a chemical compound with the molecular formula C8H10N4O2.HNO3 . It is an intermediate for the synthesis of pharmaceuticals (imatinib), agrochemicals, and technical products . It can also be used for the preparation of N-(pyridylpyrimidinylaminophenyl) amides as protein kinase inhibitors .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-5-nitrophenyl)guanidine nitrate” is represented by the InChI string:InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6 (12 (13)14)4-7 (5)11-8 (9)10;2-1 (3)4/h2-4H,1H3, (H4,9,10,11); (H,2,3,4)
. The SMILES representation is N(=O)(=O)O.N(C(=N)N)C1=CC(N(=O)=O)=CC=C1C
. Physical And Chemical Properties Analysis
The melting point of “(2-Methyl-5-nitrophenyl)guanidine nitrate” is 218-219 °C . The molecular weight is 257.21 .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It’s particularly useful in the one-pot synthesis of diverse N,N′-disubstituted guanidines , which are valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . The guanidine functionality is a privileged structure in many natural products and pharmaceuticals, playing key roles in various biological functions.
Pharmaceutical Development
1-(2-Methyl-5-nitrophenyl)guanidine nitrate: is used in the development of therapeutic agents. For instance, it can be utilized for the preparation of N-(pyridylpyrimidinylaminophenyl) amides , which act as protein kinase inhibitors . These inhibitors are crucial in the treatment of diseases like cancer, as they can regulate cell growth and survival.
Biochemical Research
In biochemical research, this compound is applied in the study of biochemical pathways and processes. It’s used for the preparation of specific amides that are important in understanding the function of various proteins and enzymes within biological systems .
Analytical Chemistry
In analytical chemistry, (2-Methyl-5-nitrophenyl)guanidine nitrate is used as a reagent in the determination of other chemical compounds. Its properties allow for the selective and rapid analysis of substances, which is essential for quality control and research purposes .
Agricultural Chemistry
It also finds application in agricultural chemistry as an intermediate in the synthesis of agrochemicals. These agrochemicals may include pesticides or fertilizers that help in increasing crop yield and protecting plants from pests .
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-nitrophenyl)guanidine nitrate | |
CAS RN |
152460-08-7 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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